3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. Its structure includes a 3-fluorophenyl group at position 3 and a pyridin-2-ylmethylsulfanyl substituent at position 4. These modifications are critical for modulating biological activity, particularly in targeting neurotransmitter receptors (e.g., GABAA) or enzymes like phosphodiesterase-4 (PDE4) .
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-5-3-4-12(10-13)17-21-20-15-7-8-16(22-23(15)17)24-11-14-6-1-2-9-19-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYHXQVSTZPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 273.31 g/mol
This compound features a fluorophenyl group and a pyridinylmethylsulfanyl moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antitumor properties. For instance, a related compound demonstrated potent antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 4q | SGC-7901 | 0.014 |
These findings suggest that the structural modifications in compounds like this compound could enhance their antitumor efficacy by targeting microtubule dynamics and cell cycle progression at the G2/M phase .
The mechanism of action for these compounds often involves inhibition of tubulin polymerization. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular modeling studies have suggested that such compounds can effectively bind to the colchicine site on tubulin .
Antiviral Activity
In addition to antitumor properties, certain derivatives of triazolo[4,3-b]pyridazines have been evaluated for antiviral activity. For example, studies have shown that specific substitutions can enhance the antiviral effects against viruses such as HIV and others . The incorporation of a ribofuranosyl moiety has been linked to increased efficacy in viral inhibition.
Case Study 1: Antiproliferative Effects
A study conducted on a series of triazolo[4,3-b]pyridazines revealed that modifications at the 6-position significantly affected their antiproliferative activities. The tested compounds were shown to arrest cell cycle progression and induce apoptosis in various cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of triazolo[4,3-b]pyridazines identified that specific functional groups are essential for enhancing biological activity. For instance, the presence of electron-withdrawing groups like fluorine at strategic positions improved the binding affinity to target proteins .
Case Study 3: In Vivo Studies
In vivo studies have indicated that selected compounds from this class exhibit promising results in animal models for cancer treatment. These studies often assess tumor size reduction and overall survival rates compared to control groups .
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of triazolo-pyridazines can inhibit specific kinases involved in cancer progression. For instance, studies have highlighted the efficacy of similar compounds in targeting the epidermal growth factor receptor (EGFR) and other kinases implicated in non-small cell lung cancer treatment . The structure of 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine suggests it may have similar inhibitory effects.
Antimicrobial Properties
There is emerging evidence that triazolo-pyridazine derivatives possess antimicrobial properties. A study focused on [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of a pyridine moiety is thought to enhance the bioactivity of these compounds against various pathogens . The potential of this compound as an antimicrobial agent warrants further investigation.
Antifungal Activity
The compound may also exhibit antifungal properties. Similar triazole-based compounds have been synthesized and evaluated for their efficacy against fungal infections such as candidiasis. These studies indicate that modifications to the triazole ring can lead to enhanced antifungal activity against strains resistant to conventional treatments . Given the structural similarities, this compound could be a candidate for antifungal drug development.
Anti-inflammatory Effects
Research into pyridazine derivatives has shown their potential in alleviating inflammation-related conditions. Compounds with similar scaffolds have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses . The exploration of this compound in this context could provide insights into new therapeutic strategies for inflammatory diseases.
Case Study: Anticancer Activity
In a study examining a series of triazolo-pyridazine derivatives, several compounds were identified as potent inhibitors of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways and inhibition of cell cycle progression. Notably, compounds with fluorinated phenyl groups exhibited enhanced potency compared to their non-fluorinated counterparts.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazole derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against Plasmodium falciparum. This study utilized molecular docking techniques to predict binding affinities to target enzymes involved in the parasite's lifecycle.
Case Study: Anti-inflammatory Properties
Research on pyridazinone derivatives indicated that specific modifications led to significant reductions in inflammatory markers in animal models. The most effective compounds were noted for their ability to inhibit cyclooxygenase enzymes without causing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs.
Comparison with Similar Compounds
Research Findings and Implications
GABAA Receptor Modulation
- TPA023 and L-838,417 demonstrate that fluorinated aryl groups at position 3 enhance α2/α3-GABAA binding, while bulkier substituents (e.g., tetrahydrofuran-3-yloxy in Compound 18) shift activity toward PDE4 .
- Prediction for Target Compound : The 3-fluorophenyl group may retain GABAA affinity, but the pyridinylmethylsulfanyl moiety could introduce steric or electronic effects that reduce efficacy compared to TPA023 .
Antimicrobial Potential
Docking and Selectivity Insights
- Molecular docking studies () reveal that triazolo[4,3-b]pyridazines with extended aromatic systems (e.g., dimethoxyphenyl in Compound 18) fit into PDE4’s hydrophobic pocket . The target compound ’s pyridinylmethylsulfanyl chain may occupy adjacent regions, offering a pathway for dual-target (receptor/enzyme) activity.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer:
- Stepwise Synthesis : Use a modular approach, starting with halogenation of the pyridazine core, followed by Suzuki-Miyaura coupling for fluorophenyl introduction (similar to methods in and ).
- Fluorination : Employ potassium fluoride (KF) in dimethyl sulfoxide (DMSO) for fluorophenyl group stabilization, as described for analogous fluorinated pyridine derivatives in .
- Thioether Formation : React 6-chloro intermediates with pyridin-2-ylmethanethiol under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1).
- Yield Optimization : Use catalytic Pd(PPh₃)₄ (0.5–1 mol%) and degassed solvents to minimize side reactions .
Basic: What safety protocols should be prioritized during experimental handling?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact ( ).
- Ventilation : Conduct reactions in fume hoods with >8 air changes/hour, especially during thiol-based steps to avoid inhalation hazards .
- Storage : Store in airtight containers under nitrogen, away from light and moisture. Use desiccants like silica gel to prevent hydrolysis .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Dissolve the compound in a 1:1 mixture of dichloromethane and methanol. Slow evaporation at 4°C yields diffraction-quality crystals (as in and ).
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Refinement with SHELXL-2018/3 achieves R-factors <0.05 .
- Key Parameters : Analyze dihedral angles between triazolo and pyridazine rings to confirm planarity. Compare with computational models (DFT/B3LYP) for validation .
Advanced: How to address contradictions in NMR and mass spectrometry data during structural validation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Fluorine-induced deshielding (δ ~7.5–8.5 ppm) confirms fluorophenyl positioning .
- HRMS : Use ESI+ mode with resolving power >30,000 to distinguish isotopic patterns (e.g., [M+H]⁺ at m/z 368.0821).
- Elemental Analysis : Target <0.3% deviation for C, H, N to rule out impurities .
- Dynamic Exchange : Check for tautomerism via variable-temperature NMR (25–60°C) if splitting anomalies arise .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate). Collect fractions with Rf = 0.3–0.4.
- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C for 12 hours. Filter under reduced pressure (yield: 60–75%) .
- HPLC Purity Check : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) at 1 mL/min. Target >95% purity .
Advanced: How does the fluorophenyl substituent influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The 3-fluorophenyl group lowers LUMO energy (−2.8 eV via DFT), enhancing electrophilicity at the triazole ring ( ).
- Reactivity Studies :
Advanced: What computational methods predict binding affinities for target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with PyRx. Prepare the ligand (AMBER force field) and receptor (PDB ID: 5TF) for binding pose analysis .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2.0 Å indicates favorable binding .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
